molecular formula C15H22N2O2 B1466520 Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate CAS No. 908334-28-1

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate

Cat. No. B1466520
CAS RN: 908334-28-1
M. Wt: 262.35 g/mol
InChI Key: QUBNPUPUCMVUFI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring attached to a phenyl group via an amine linkage . The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate has a predicted boiling point of 397.8±42.0 °C and a predicted density of 1.123±0.06 g/cm3 . It also has a predicted pKa value of 4.96±0.10 . The compound should be stored at 2-8°C and protected from light .

Scientific Research Applications

Drug Development

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate: is a valuable intermediate in the synthesis of biologically active compounds. Its pyrrolidine ring is a common feature in many pharmaceuticals due to its influence on the stereochemistry and pharmacokinetics of drugs . This compound can be used to create selective androgen receptor modulators (SARMs), which are promising for treatments targeting muscle wasting and osteoporosis.

Medicinal Chemistry

The pyrrolidine scaffold is pivotal in medicinal chemistry for creating new molecules with potential therapeutic effects. It allows for the exploration of pharmacophore space and contributes to the three-dimensional structure of the molecule, which is crucial for binding to biological targets .

Safety and Hazards

The safety symbols for Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate according to the Globally Harmonized System (GHS) are GHS06, GHS08, and GHS09 . The hazard statements include H301+H311+H331-H319-H334-H351-H410 . Precautionary statements include P201-P261-P273-P280-P301+P310 .

properties

IUPAC Name

tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNPUPUCMVUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184987
Record name 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate

CAS RN

908334-28-1
Record name 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908334-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (I134 and I135) (0.442 g, 1.52 mmol) in EtOH (10 mL) and DMF (10 mL) was added to a solution of 10% Pd/C (255 mg) in DMF (10 mL). The reaction was stirred at room temperature for 17 hours under an atmosphere of hydrogen. The reaction was filtered through a pad of celite and washed through with EtOAc (130 mL). The solvent was removed in vacuo to yield a brown oil which was purified by column chromatography on silica gel (0-50% EtOAc in petroleum benzine 40-60° C.) to give the title compound (I136) (0.307 g, 77%) as a brown oil; 1H NMR (400 MHz, CDCl3) δ 7.02 (d, J=8.4 Hz, 2H), 6.64 (d, J=8.4 Hz, 2H), 3.85-3.49 (m, 4H), 3.43-3.29 (m, 1H), 3.29-3.15 (m, 2H), 2.18 (d, J=6.5 Hz, 1H), 1.97-1.85 (m, 1H), 1.47 (d, J=4.7 Hz, 9H). LCMS Method C: rt 4.88 min; m/z 163.2 [M-Boc+H]+.
Name
tert-butyl 4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Quantity
0.442 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
255 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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